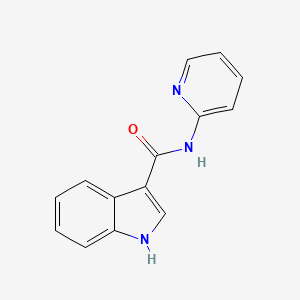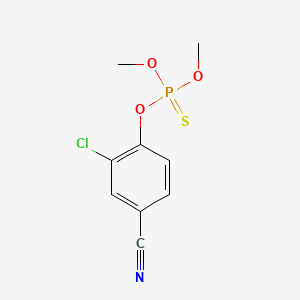
Acetic acid--selanyldimethanol (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–selanyldimethanol (2/1) is a compound that combines acetic acid with selanyldimethanol in a 2:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–selanyldimethanol (2/1) typically involves the reaction of acetic acid with selanyldimethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in such reactions include sulfuric acid or other strong acids .
Industrial Production Methods
Industrial production of acetic acid–selanyldimethanol (2/1) may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–selanyldimethanol (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into other derivatives with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohol derivatives .
Applications De Recherche Scientifique
Acetic acid–selanyldimethanol (2/1) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of acetic acid–selanyldimethanol (2/1) involves its interaction with specific molecular targets and pathways. The compound may act by modifying the activity of enzymes or other proteins, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid–selanyldimethanol (2/1) include other organoselenium compounds such as:
- Selenylacetic acid derivatives
- Selenylmethanol derivatives
- Selenylpropionic acid derivatives .
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
63742-26-7 |
|---|---|
Formule moléculaire |
C6H14O6Se |
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
acetic acid;hydroxymethylselanylmethanol |
InChI |
InChI=1S/C2H6O2Se.2C2H4O2/c3-1-5-2-4;2*1-2(3)4/h3-4H,1-2H2;2*1H3,(H,3,4) |
Clé InChI |
FDJPNNOLLQJUIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C(O)[Se]CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


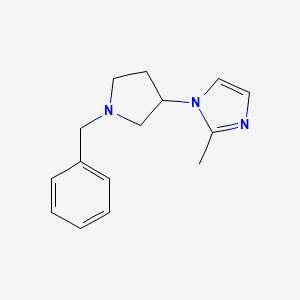
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14503851.png)
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
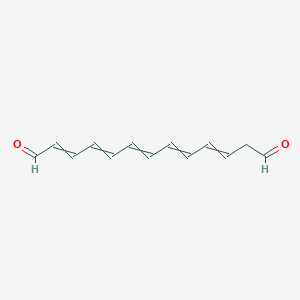
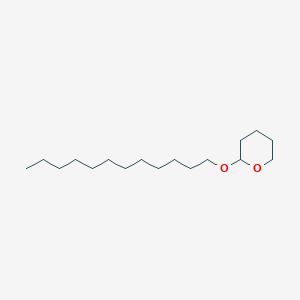
![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)
![1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B14503866.png)
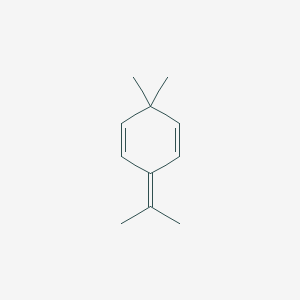
![1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14503871.png)
![N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine](/img/structure/B14503886.png)
